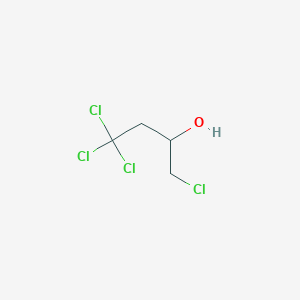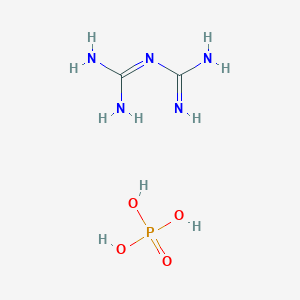
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the pyridine ring and the acetylphenyl group in its structure suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Acetylphenyl Group: This step may involve Friedel-Crafts acylation or other suitable methods to introduce the acetyl group onto the phenyl ring.
Oxidation: The final step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidation states.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Potential biological activity due to its structural features.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The presence of the pyridine ring and acetylphenyl group may allow it to bind to specific sites, leading to biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxamide: A simpler analog without the acetylphenyl group.
N-(4-acetylphenyl)-6-methylpyridine: Lacks the carboxamide group.
Pyridine N-oxides: A class of compounds with similar oxidation states.
Uniqueness
2-Pyridinecarboxamide, N-(4-acetylphenyl)-6-methyl-, 1-oxide is unique due to the combination of the pyridine ring, carboxamide group, acetylphenyl group, and N-oxide functionality. This combination may confer unique reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
56414-60-9 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-6-methyl-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-3-5-14(17(10)20)15(19)16-13-8-6-12(7-9-13)11(2)18/h3-9H,1-2H3,(H,16,19) |
Clave InChI |
SLOPDWNVLOXXSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


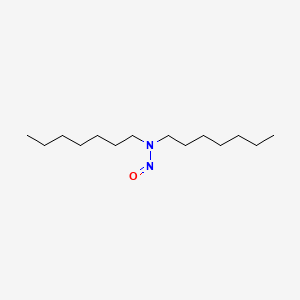
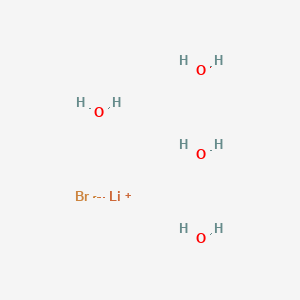
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
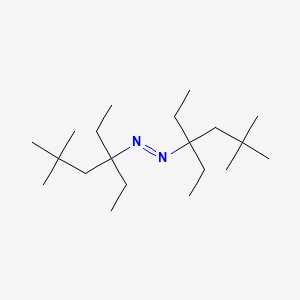
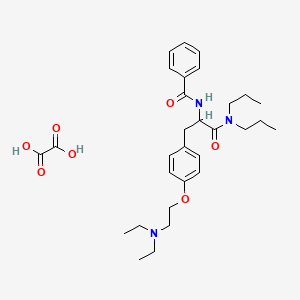
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
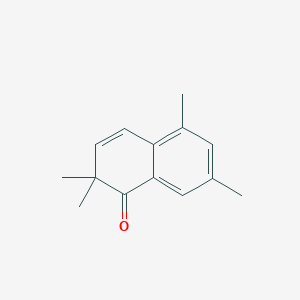
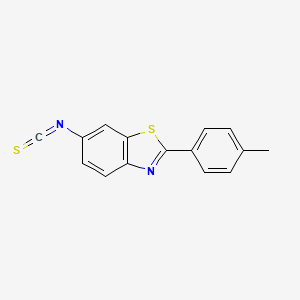
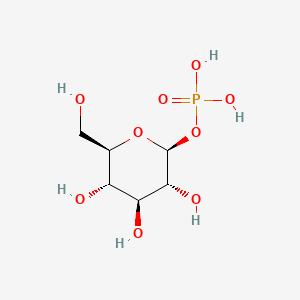
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
